18-Rabieta-8,11,13-triene-4,15-diol
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Overview
Description
18-Rabieta-8,11,13-triene-4,15-diol: is a naturally occurring norditerpene diol. This compound is isolated from various plant sources, including the cones of Larix kaempferi and the barks of Pinus yunnanensis . It belongs to the class of diterpenoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Rabieta-8,11,13-triene-4,15-diol typically involves the following steps:
Isolation from Natural Sources: The compound can be extracted from plant materials using organic solvents such as chloroform, dichloromethane, or ethyl acetate.
Industrial Production Methods
While industrial-scale production methods for this compound are not well-documented, the general approach would involve large-scale extraction and purification processes. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, could potentially be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
18-Rabieta-8,11,13-triene-4,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
18-Rabieta-8,11,13-triene-4,15-diol has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of norditerpenes.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs for treating various diseases.
Industry: It is utilized in the development of natural product-based pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 18-Rabieta-8,11,13-triene-4,15-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- Abieta-8,11,13-triene-15,18-diol
- Abieta-8,11,13-triene-7alpha,18-diol
- 18-Nor-abieta-8,11,13-triene-4,7alpha-diol
Uniqueness
18-Rabieta-8,11,13-triene-4,15-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 4 and 15
Properties
IUPAC Name |
7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXXEJYGVAGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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